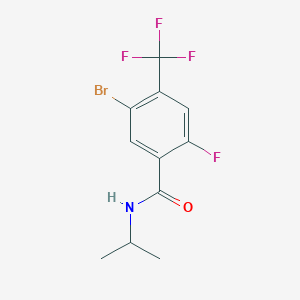
5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, isopropyl, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide typically involves multiple steps. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-isopropyl-4-trifluoromethyl-benzamide
- 4-Bromo-2-fluoro-5-trifluoromethyl-aniline
- 5-Bromo-2-fluoro-N-(2-methyl-6-trifluoromethyl-pyrimidin-4-yl)benzamide
Uniqueness
5-Bromo-2-fluoro-N-isopropyl-4-trifluoromethyl-benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H10BrF4NO |
|---|---|
Molecular Weight |
328.10 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-propan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H10BrF4NO/c1-5(2)17-10(18)6-3-8(12)7(4-9(6)13)11(14,15)16/h3-5H,1-2H3,(H,17,18) |
InChI Key |
DTVNHRCRTHIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


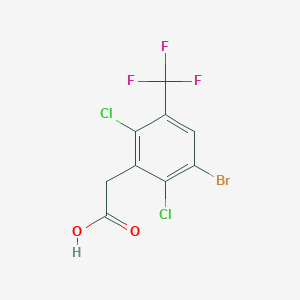
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
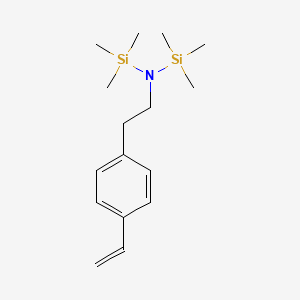
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
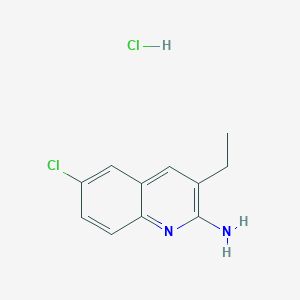
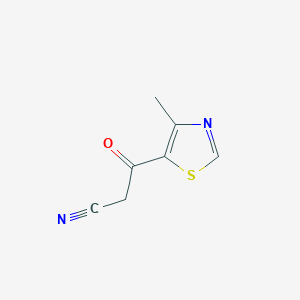
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
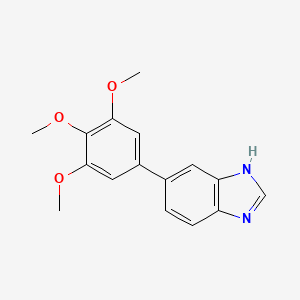
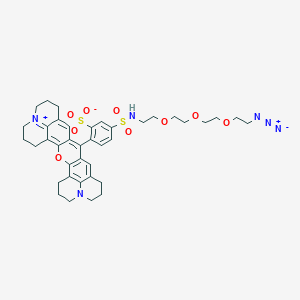
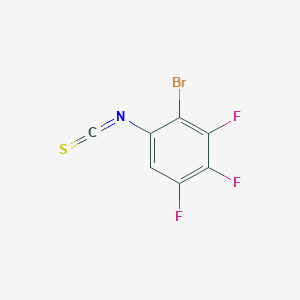
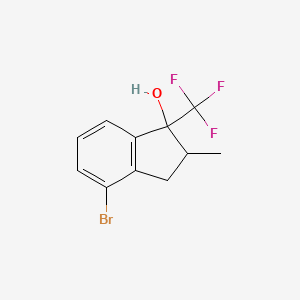
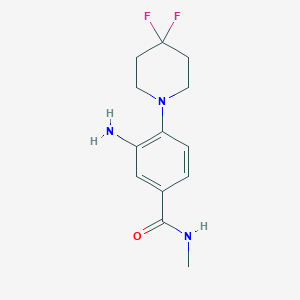
![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
